γ-Oxo-3-phenanthrenebutanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
γ-Oxo-3-phenanthrenebutanoic Acid, also known as 3-(3-phenanthrylcarbonyl)propionic Acid, is an organic compound with the molecular formula C₁₈H₁₄O₃ and a molecular weight of 278.3 g/mol. This compound is an intermediate in the synthesis of novel polycyclic aromatic isomers of benz[a]anthracene containing a cyclopenta-fused ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of γ-Oxo-3-phenanthrenebutanoic Acid typically involves the reaction of phenanthrene with butanoic acid derivatives under specific conditions. One common method is the active ester method, where phenanthrene butanoic acid is synthesized as a hapten of phenanthrene . This involves coupling the phenanthrene butanoic acid to a protein carrier, such as bovine serum albumin, to form an artificial immune antigen .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: γ-Oxo-3-phenanthrenebutanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products:
Oxidation: Formation of phenanthrene carboxylic acids.
Reduction: Formation of phenanthrene alcohols.
Substitution: Formation of nitro- or halogen-substituted phenanthrene derivatives.
Scientific Research Applications
γ-Oxo-3-phenanthrenebutanoic Acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of polycyclic aromatic hydrocarbons and other complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and as a hapten in immunoassays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of γ-Oxo-3-phenanthrenebutanoic Acid involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of polycyclic aromatic hydrocarbons, it can participate in various biochemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and biological activity.
Comparison with Similar Compounds
Phenanthrene: A parent compound with similar aromatic properties.
Phenanthrene-9-carboxylic Acid: A derivative with a carboxyl group at the 9-position.
Phenanthrene-3-carboxylic Acid: A derivative with a carboxyl group at the 3-position.
Uniqueness: γ-Oxo-3-phenanthrenebutanoic Acid is unique due to its specific structure, which includes a γ-oxo group and a butanoic acid moiety. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
13728-55-7 |
---|---|
Molecular Formula |
C₁₈H₁₄O₃ |
Molecular Weight |
278.3 |
Synonyms |
3-(3-phenanthrylcarbonyl)propionic Acid; γ-Oxo-3-phenanthrenebutyric Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.